![molecular formula C19H14O B13771491 7-Methoxybenz[a]anthracene CAS No. 6366-20-7](/img/structure/B13771491.png)
7-Methoxybenz[a]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxybenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) with a methoxy group attached to the benzene ring. This compound is part of the larger benz[a]anthracene family, known for their extended aromatic systems and significant biological activities. These compounds are often studied for their photophysical, photochemical, and biological properties .
Méthodes De Préparation
The synthesis of 7-Methoxybenz[a]anthracene typically involves several steps, starting from simpler aromatic compounds. One common method is the Friedel-Crafts cyclization, which involves the reaction of a methoxy-substituted benzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst . Another method involves the cyclodehydration of diarylmethanes, which can be catalyzed by acids or bases under controlled conditions . Industrial production methods often utilize metal-catalyzed reactions with alkynes to construct the anthracene framework .
Analyse Des Réactions Chimiques
7-Methoxybenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction typically uses oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, which can reduce the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce dihydroanthracenes .
Applications De Recherche Scientifique
7-Methoxybenz[a]anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studying PAH behavior.
Biology: This compound is studied for its interactions with biological macromolecules, such as DNA, due to its planar structure which allows intercalation.
Mécanisme D'action
The mechanism of action of 7-Methoxybenz[a]anthracene involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and potentially carcinogenic effects. The compound can also interact with enzymes and receptors, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
7-Methoxybenz[a]anthracene is similar to other benz[a]anthracene derivatives, such as 7,12-dimethylbenz[a]anthracene and 7,8,9,10-tetrahydrobenz[a]anthracene. These compounds share the extended aromatic system and the ability to intercalate into DNA. this compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity .
Similar Compounds
- 7,12-Dimethylbenz[a]anthracene
- 7,8,9,10-Tetrahydrobenz[a]anthracene
- Anthracene
- Benz[a]anthracene
Propriétés
Numéro CAS |
6366-20-7 |
|---|---|
Formule moléculaire |
C19H14O |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
7-methoxybenzo[a]anthracene |
InChI |
InChI=1S/C19H14O/c1-20-19-16-9-5-3-7-14(16)12-18-15-8-4-2-6-13(15)10-11-17(18)19/h2-12H,1H3 |
Clé InChI |
HJZXAMRDNRIFQW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


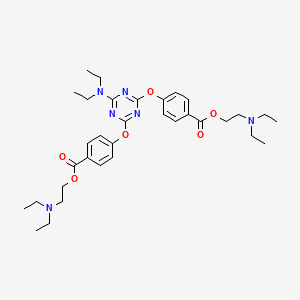

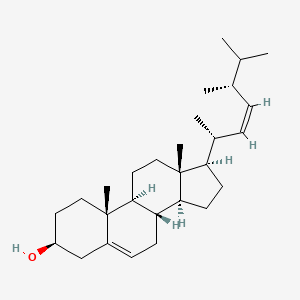
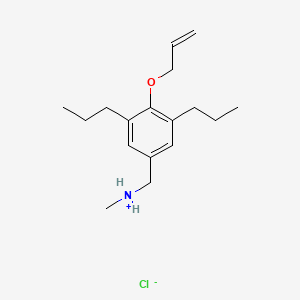
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)
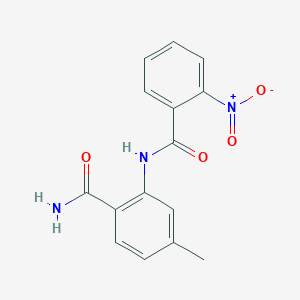
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
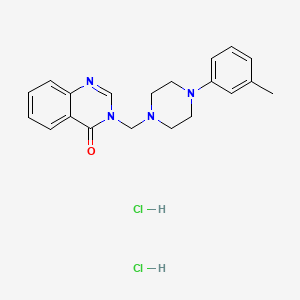
![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)
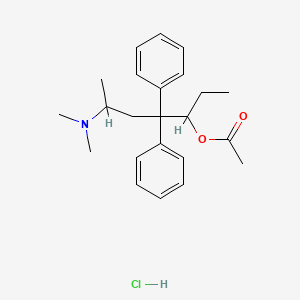

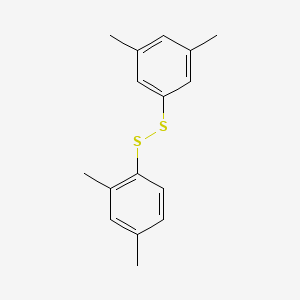

![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
